Product packaging for Zegruvirimat(Cat. No.:CAS No. 2570811-78-6)

Zegruvirimat

Cat. No.: B12392806
CAS No.: 2570811-78-6
M. Wt: 827.2 g/mol
InChI Key: PQBROJOHKLMPKM-ARSQLJQHSA-N
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Description

Evolution of Antiretroviral Therapeutic Modalities and the Emergence of Maturation Inhibitors

The history of antiretroviral therapy (ART) is a testament to rapid scientific progress. researchgate.net Beginning with the introduction of the first nucleoside reverse transcriptase inhibitor (NRTI), zidovudine (B1683550) (AZT), in 1987, the therapeutic landscape has evolved dramatically. nih.gov Early treatment regimens, often involving sequential monotherapy, were hampered by high pill burdens, significant toxicities, and the rapid emergence of drug resistance. nih.gov

The mid-1990s marked a turning point with the advent of highly active antiretroviral therapy (HAART), which combined multiple drugs targeting different stages of the HIV-1 lifecycle. nih.govnih.gov This combination approach, typically including two NRTIs with a protease inhibitor (PI) or a non-nucleoside reverse transcriptase inhibitor (NNRTI), led to profound reductions in AIDS-related morbidity and mortality. nih.gov The subsequent development of integrase inhibitors, such as raltegravir (B610414) and dolutegravir, further expanded the arsenal (B13267) of effective and better-tolerated treatment options. nih.govcsic.es

Despite these successes, challenges such as long-term toxicity, drug resistance, and adherence issues persist, driving the need for new drug classes with novel mechanisms of action. csic.esnih.gov This continuous search led to the identification of HIV-1 maturation as a viable therapeutic target. nih.gov Maturation is the final step in the viral replication cycle where the newly formed, non-infectious virus particle undergoes structural changes to become an infectious virion. nih.gov This process is critically dependent on the proteolytic cleavage of the Gag polyprotein by the viral protease. nih.gov Maturation inhibitors (MIs) are a class of antiretroviral compounds that interfere with this process, specifically by blocking the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction. nih.govnih.gov This disruption prevents the formation of a mature viral capsid, rendering the virus non-infectious. nih.gov

Historical Context of Zegruvirimat's Academic Development as a Second-Generation HIV-1 Maturation Inhibitor

The first-in-class maturation inhibitor, bevirimat (B1684568), a derivative of betulinic acid, provided clinical proof-of-concept for this therapeutic strategy. bostonsociety.org However, its development was hindered by the presence of naturally occurring polymorphisms in the Gag spacer peptide 1 (SP1), which conferred resistance and led to a high rate of non-responders in clinical trials. bostonsociety.orgnih.gov

This limitation spurred the development of second-generation maturation inhibitors designed to overcome the resistance profile of bevirimat. bostonsociety.orgnih.gov One such compound that emerged from these efforts was GSK-3532795 (also known as BMS-955176), which demonstrated a broader spectrum of activity against bevirimat-resistant variants. nih.govbostonsociety.org The research and development that led to GSK-3532795 paved the way for further refinements in the chemical scaffold of maturation inhibitors.

This compound (B12392833) (also known as VH-3739937 or VH-937) represents a continuation of this evolution, emerging from dedicated research campaigns aimed at further enhancing the antiviral profile of second-generation maturation inhibitors. bostonsociety.orgbioworld.com Preclinical data have positioned this compound as a potent, next-generation candidate with robust activity against a wide range of HIV-1 strains, including those with polymorphisms that confer resistance to earlier maturation inhibitors. bioworld.com

Current Academic Landscape and Unmet Research Needs in HIV-1 Maturation Inhibition

While current antiretroviral therapy is highly effective for many, significant unmet needs remain. managedhealthcareexecutive.com A primary challenge is the emergence of multi-drug resistant HIV-1 strains, particularly in heavily treatment-experienced patients. managedhealthcareexecutive.com This necessitates the development of new drug classes with novel mechanisms of action that are not susceptible to existing resistance mutations. managedhealthcareexecutive.comnih.gov

The academic community is actively investigating strategies to combat viral resistance and improve long-term treatment outcomes. oup.com Research into maturation inhibitors is a key component of this effort. A significant focus of current research is to understand the molecular mechanisms of resistance to second-generation maturation inhibitors and to design compounds that can maintain activity against these resistant variants. nih.gov Furthermore, there is a need to explore the potential for maturation inhibitors to be used in novel, long-acting formulations to improve patient adherence. nih.govthebodypro.com The ultimate goal of much of the current HIV research is to find a cure, and while maturation inhibitors are a treatment, the insights gained from their study contribute to a more comprehensive understanding of the viral lifecycle, which is essential for curative strategies. oup.com

Rationale for Comprehensive Academic Inquiry into this compound's Pre-clinical Profile

A thorough investigation of this compound's preclinical characteristics is crucial for several reasons. Firstly, its unique chemical structure and mechanism of action warrant detailed study to fully elucidate its interactions with the Gag polyprotein and the basis for its broad activity. bioworld.com Secondly, understanding its resistance profile is paramount for predicting its clinical utility and for the development of future maturation inhibitors that can overcome potential resistance pathways. bioworld.com The identification of mutations that confer resistance to this compound provides valuable insights into the drug's binding site and mechanism of action. nih.gov

Preclinical pharmacokinetic studies are also essential to determine its potential for convenient dosing schedules. bioworld.comnih.gov this compound has demonstrated oral bioavailability in multiple animal species, a favorable characteristic for clinical development. bioworld.com In-depth preclinical studies provide the foundational data necessary to support the continued clinical development of this compound as a potential new agent for the treatment of HIV-1 infection. bioworld.com

Detailed Research Findings

Recent preclinical data on this compound (VH-937) have highlighted its potential as a potent and broad-spectrum HIV-1 maturation inhibitor. bioworld.com

In Vitro Antiviral Activity

In laboratory studies, this compound has demonstrated high potency against a panel of HIV-1 laboratory strains, with EC50 values (the concentration of a drug that gives a half-maximal response) in the low nanomolar range. bioworld.com It has shown activity against both CXCR4- and CCR5-tropic viruses, indicating a broad mechanism of action. bioworld.com Furthermore, a large panel of clinical HIV-1 isolates, spanning multiple subtypes, were all susceptible to this compound, underscoring its potential as a pan-genotypic inhibitor. bioworld.com

A key feature of this compound is its ability to inhibit HIV-1 strains that are resistant to earlier maturation inhibitors. bioworld.com This includes viruses with a range of Gag polymorphisms, such as the A364V mutation, which is known to confer resistance to other compounds in this class. bioworld.com

Table 1: In Vitro Activity of this compound (VH-937)

Parameter Finding Source
Potency against lab strains EC50 values of 1-5 nM bioworld.com
Activity against clinical isolates All 42 isolates susceptible with EC50 ≤5 nM bioworld.com
Genotypic coverage Active against 6 HIV subtypes bioworld.com
Activity against resistant strains Inhibits viruses with Gag polymorphisms (e.g., A364V) bioworld.com

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in various animal models have shown that this compound possesses favorable properties for further development. bioworld.com

Table 2: Preclinical Pharmacokinetic Properties of this compound (VH-937)

Parameter Finding Source
Oral Bioavailability 44% in monkeys, 59% in dogs bioworld.com
Human Serum Protein Binding 93.3% bioworld.com
Dissociative Half-life (Wild-type) Approximately 3 days (4125 minutes) bioworld.com
Dissociative Half-life (A364V mutant) 29 minutes bioworld.com

These preclinical findings demonstrate the robust antiviral properties of this compound and provide a strong rationale for its continued investigation as a potential new therapeutic agent for HIV-1. bioworld.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H70N4O5S B12392806 Zegruvirimat CAS No. 2570811-78-6

Properties

CAS No.

2570811-78-6

Molecular Formula

C49H70N4O5S

Molecular Weight

827.2 g/mol

IUPAC Name

(1S)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-[(3-cyano-2-pyridinyl)oxymethyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C49H70N4O5S/c1-33(2)36-14-21-49(52-25-26-53-27-29-59(56,57)30-28-53)23-22-46(6)38(41(36)49)10-11-40-45(5)17-15-37(44(3,4)39(45)16-18-47(40,46)7)34-12-19-48(20-13-34,43(54)55)32-58-42-35(31-50)9-8-24-51-42/h8-9,12,15,24,36,38-41,52H,1,10-11,13-14,16-23,25-30,32H2,2-7H3,(H,54,55)/t36-,38+,39-,40+,41+,45-,46+,47+,48+,49-/m0/s1

InChI Key

PQBROJOHKLMPKM-ARSQLJQHSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Zegruvirimat

Identification of HIV-1 Gag Polyprotein Processing as the Primary Molecular Target

Zegruvirimat's primary antiviral activity stems from its interference with the processing of the HIV-1 Gag polyprotein. smolecule.com This large protein is a crucial structural component of the virus, and its precise cleavage by the viral protease is essential for the formation of a mature, infectious virion. mdpi.complos.org

Specific Interference with Capsid-Spacer Peptide 1 (CA-SP1) Cleavage

This compound (B12392833), like other maturation inhibitors, specifically targets the cleavage event between the capsid (CA) and spacer peptide 1 (SP1) domains of the Gag polyprotein. nih.govuiowa.edunih.govnih.gov This final cleavage step is critical for the morphological transformation of the immature, non-infectious virus particle into a mature, infectious one. mdpi.com By inhibiting the separation of CA and SP1, this compound effectively halts the maturation process. nih.govnih.govplos.org The presence of uncleaved CA-SP1 has been shown to have a dominant-negative effect on the maturation of wild-type HIV-1. nih.govnih.gov

Allosteric Modulation of HIV-1 Protease Substrate Recognition at the CA-SP1 Junction

Instead of directly inhibiting the active site of the HIV-1 protease, this compound is believed to act as an allosteric modulator. uiowa.edunih.govnih.gov It is thought to bind to a pocket within the Gag protein itself, near the CA-SP1 junction. uiowa.eduplos.org This binding event is hypothesized to induce a conformational change in the Gag polyprotein, making the CA-SP1 cleavage site inaccessible or unrecognizable to the HIV-1 protease. uiowa.eduelifesciences.org This allosteric mechanism distinguishes maturation inhibitors from protease inhibitors, which competitively block the enzyme's active site. mdpi.comnih.gov

Impact of this compound on Virion Assembly and Maturation Dynamics

The inhibition of CA-SP1 cleavage by this compound has profound consequences on the physical assembly and maturation of new virus particles. uiowa.edu

Aberrant Core Condensation and Morphology of Immature Virus Particles

The proper cleavage and release of the CA protein are essential for it to assemble into the conical core characteristic of a mature HIV-1 virion. elifesciences.org By preventing this cleavage, this compound leads to the formation of virions with aberrant core structures. uiowa.edu These immature particles are unable to undergo the necessary condensation and morphological rearrangements required for infectivity. uiowa.edumdpi.com

Generation of Non-Infectious Viral Progeny from Infected Cells

As a direct result of the disrupted maturation process, the viral particles produced in the presence of this compound are non-infectious. uiowa.edunih.gov Although these virions may still be released from the host cell, they are incapable of successfully infecting new cells and continuing the viral lifecycle. nih.govbritannica.comisrrt.org This ultimately leads to a reduction in viral load.

Detailed Biochemical and Biophysical Characterization of this compound-Gag Interactions

The precise nature of the interaction between this compound and the Gag polyprotein is an area of active research, employing various biochemical and biophysical techniques to elucidate the structural basis of its activity. uiowa.edunih.govlu.seplos.orgcirad.frmdpi.com

Studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography on related maturation inhibitors have provided insights into the binding pocket at the CA-SP1 interface. uiowa.edu These studies reveal how these molecules can stabilize the immature conformation of Gag, preventing its processing by the protease. uiowa.eduelifesciences.org The binding affinity and kinetics of this compound to different Gag variants, including those with resistance mutations, are crucial parameters determined through biophysical assays. nih.govbioworld.com

Table 1: Key Research Findings on this compound's Mechanism

FindingDescriptionSupporting Evidence
Primary Target HIV-1 Gag polyprotein processingInterference with the viral life cycle by inhibiting the maturation process. smolecule.com
Specific Site of Action Cleavage between Capsid (CA) and Spacer Peptide 1 (SP1)Blocks the final step in viral maturation by preventing the removal of SP1 from the C-terminal end of CA. nih.govnih.govnih.gov
Mode of Action Allosteric modulationBinds to Gag and induces a conformational change, preventing protease recognition of the cleavage site. uiowa.edunih.govnih.gov
Effect on Virion Structure Aberrant core morphologyPrevents the proper assembly of the mature viral core. uiowa.eduelifesciences.org
Consequence for Progeny Production of non-infectious virionsViral particles are unable to infect new cells. uiowa.edunih.gov

Equilibrium and Kinetic Binding Studies with Recombinant Gag Constructs and Virus-Like Particles (VLPs)

The primary mechanism of action for maturation inhibitors like this compound is the disruption of the proteolytic cleavage of the Gag polyprotein, specifically at the junction between the capsid (CA) and spacer peptide 1 (SP1). nih.gov This inhibition is achieved by the binding of the inhibitor to the Gag precursor, thereby preventing the viral protease from accessing the cleavage site. nih.gov This ultimately leads to the production of immature, non-infectious viral particles. nih.gov

Kinetic binding studies are crucial for understanding the potency and durability of a drug's effect. For this compound, these studies have been conducted using non-infectious virus-like particles (VLPs) which mimic the structure of the immature virus. gsk.commdpi.com A radiolabeled surrogate of this compound was utilized in scintillation proximity assays to determine its binding affinity and dissociation kinetics from these VLPs. mdpi.com

The research has demonstrated that this compound exhibits potent antiviral activity against a broad range of HIV-1 laboratory strains and clinical isolates, with half-maximal effective concentration (EC50) values in the low nanomolar range (≤ 5.0 nM). mdpi.com A key finding from these studies is the exceptionally slow dissociation of this compound from wild-type VLPs. The estimated dissociative half-life is approximately 3 days (4125 minutes), indicating a very stable and long-lasting binding to its target. bioworld.comgsk.com

Furthermore, this compound has shown robust activity against HIV-1 strains carrying polymorphisms in the Gag sequence that confer resistance to earlier generation maturation inhibitors, such as those with the A364V mutation. bioworld.com However, the binding kinetics are altered in the presence of this resistance mutation. The dissociative half-life of this compound from VLPs containing the A364V substitution is significantly more rapid, at 29 minutes. bioworld.comgsk.com This suggests that while still effective, the interaction with the mutated Gag protein is less stable. bioworld.com

Below is an interactive data table summarizing the binding kinetics of this compound to different HIV-1 Gag VLPs.

VLP GenotypeDissociative Half-life (t½, min)Reference
Wild-type4125 bioworld.comgsk.com
A364V29 bioworld.comgsk.com
V362I/V370A2894 gsk.com

This table is based on data from preclinical studies and may be subject to change as more research becomes available.

Structural Biology Approaches to Elucidate Binding Conformations (e.g., Cryo-EM of Gag lattice with inhibitor)

To date, there are no publicly available high-resolution structural studies, such as cryo-electron microscopy (cryo-EM), that have determined the precise binding conformation of this compound within the immature HIV-1 Gag lattice. While cryo-EM has been instrumental in revealing the binding sites of other maturation inhibitors like bevirimat (B1684568) and the capsid inhibitor lenacapavir, similar data for this compound has not yet been published. nih.govbiorxiv.org Such structural information would be invaluable for understanding the specific molecular interactions that underpin its high potency and broad genotypic coverage.

Cellular Permeation and Intracellular Distribution Dynamics of this compound in HIV-1 Infected Cells

Detailed studies on the cellular permeation and specific intracellular distribution dynamics of this compound in HIV-1 infected cells, such as lymphocytes or macrophages, are not yet available in the public domain. Preclinical pharmacokinetic studies have shown that this compound has good oral bioavailability in animal models and is approximately 93.3% bound to human serum proteins. bioworld.comgsk.com Based on these protein-binding studies and its inhibitory activity, a target minimum plasma concentration (Cmin) of 312 nM has been proposed for clinical use. bioworld.comgsk.com However, specific data on the efficiency of its transport into infected cells and its concentration and localization within different subcellular compartments have not been reported. Understanding these dynamics is crucial for fully comprehending its antiviral efficacy at the cellular level.

Pre Clinical Antiviral Efficacy of Zegruvirimat: in Vitro and Animal Model Studies

Comprehensive Evaluation of Antiviral Potency Against Diverse HIV-1 Laboratory Strains

Zegruvirimat (B12392833) has shown potent antiviral activity against a variety of HIV-1 laboratory strains. bioworld.comnih.gov

In multiple-cycle assays, this compound was highly effective against a panel of eight HIV-1 laboratory strains, including both CXCR4- and CCR5-tropic viruses. bioworld.comgsk.com The half-maximal effective concentration (EC50) values for these strains ranged from 1 to 5 nM. bioworld.comgsk.com Furthermore, in these assays, this compound demonstrated high maximal percent inhibition (MPI) values, reaching ≥ 92% against viruses that have shown reduced susceptibility to other maturation inhibitors, such as those with the A364V mutation. nih.gov

Table 1: Antiviral Activity of this compound Against HIV-1 Laboratory Strains

HIV-1 Strain Type EC50 Range (nM)
CXCR4-tropic 1-5
CCR5-tropic 1-5

This table summarizes the range of half-maximal effective concentrations (EC50) of this compound against different HIV-1 laboratory strains in multiple-cycle assays.

In single-cycle replication assays, the antiviral activity of this compound was also evaluated. gsk.com While still effective, its potency against strains with certain mutations was observed to be different compared to multiple-cycle assays. nih.govgsk.com For instance, against a virus with the A364V substitution, this compound showed a lower MPI of 57% in a single-cycle assay. nih.govgsk.com This suggests that viruses carrying the A364V polymorphism might still be able to replicate to some extent in the presence of this compound under these conditions. bioworld.com

Assessment of Pan-Genotypic Antiviral Activity Across Broad Panels of HIV-1 Clinical Isolates and Subtypes

This compound has demonstrated broad antiviral activity across a wide array of HIV-1 clinical isolates and subtypes. bioworld.comgsk.com Studies involving 42 different HIV-1 clinical isolates showed that all were susceptible to this compound with EC50 values at or below 5 nM. bioworld.comgsk.com Importantly, no significant differences in susceptibility were observed among the six HIV subtypes that were examined, indicating that this compound is a pan-genotypic maturation inhibitor. bioworld.com

Efficacy Against HIV-1 Strains Harboring Gag Polymorphisms and Resistance Mutations to Prior Maturation Inhibitors

A key feature of this compound is its effectiveness against HIV-1 strains that have developed resistance to earlier generations of maturation inhibitors due to polymorphisms in the Gag protein. bioworld.comnatap.org

First-generation maturation inhibitors, such as bevirimat (B1684568), have faced challenges with naturally occurring polymorphisms in the Gag protein that reduce their efficacy. nih.govnatap.org For example, polymorphisms in the 369-370 region of Gag and the V362I mutation have been linked to virologic failure. natap.org Second-generation maturation inhibitors were developed to overcome these limitations. nih.gov this compound, a next-generation inhibitor, has demonstrated a more robust profile against a broader range of Gag polymorphisms, including those that confer resistance to earlier compounds. bioworld.comnatap.org While bevirimat's activity could be compromised by mutations like A364V, this compound retains significant potency against such strains in multi-cycle assays. bioworld.comgsk.comnatap.org

Table 2: Compound Names Mentioned

Compound Name
This compound (VH3739937, VH-937)
Bevirimat
GSK3532795 (BMS-986176)

Efficacy Studies of this compound in Relevant In Vivo Pre-clinical Animal Models of HIV-1 Infection (e.g., humanized mouse models)

Detailed research findings on the in vivo efficacy of this compound (also known as VH-937) in relevant preclinical animal models of HIV-1 infection, such as humanized mouse models, are not extensively available in the public domain based on the current search results. Preclinical studies have primarily highlighted the compound's in vitro activity.

While pharmacokinetic data from animal species like monkeys and dogs have been mentioned, indicating oral bioavailability, specific efficacy studies demonstrating viral load reduction or other antiviral effects in HIV-1 infected animal models have not been detailed in the provided resources. bioworld.com Humanized mice are established as a critical tool for the in vivo evaluation of novel anti-HIV-1 molecules, allowing for the study of viral replication and the efficacy of antiretroviral therapies in a system that contains human immune cells. mdpi.comunomaha.edunih.govmdpi.comnih.gov However, specific results from such studies involving this compound have not been published in the available literature.

The available preclinical data for this compound focuses heavily on its potent in vitro antiviral activity against a broad spectrum of HIV-1 laboratory strains and clinical isolates. bioworld.comnih.gov These studies confirm that this compound is a next-generation maturation inhibitor that effectively targets the cleavage between the capsid and spacer peptide 1, a crucial step in the viral lifecycle. nih.gov Research has established its low nanomolar potency against viruses with Gag polymorphisms that confer resistance to earlier maturation inhibitors. gsk.com

Despite the comprehensive in vitro profiling, the transition of these findings into a demonstration of in vivo efficacy in animal models remains to be publicly detailed. Such studies are a critical step in the preclinical development of any new antiretroviral agent before moving to human clinical trials. upenn.edunih.gov

Mechanisms of Viral Resistance to Zegruvirimat and Associated Research

Molecular Basis of Reduced Inhibitor Binding or Efficacy in Zegruvirimat-Resistant Mutants

The primary molecular basis for resistance to This compound (B12392833) and other maturation inhibitors is the alteration of the inhibitor's binding site on the Gag polyprotein. nih.govplos.org Mutations in the CA-SP1 region can directly interfere with the binding of the drug, reducing its efficacy. nih.gov

Structural studies and molecular modeling of the Gag protein suggest that maturation inhibitors bind to a specific pocket that is formed by the interaction of CA and SP1 domains in the immature virus particle. plos.org Resistance mutations can alter the shape or chemical properties of this binding pocket, thereby lowering the binding affinity of the inhibitor. nih.gov For example, the introduction of a bulkier amino acid side chain or the removal of a key interaction point can disrupt the fit of the drug.

In addition to direct interference with binding, some mutations may confer resistance by altering the conformational dynamics of the Gag protein. plos.org These changes could shift the equilibrium of Gag conformations towards one that is less favorable for inhibitor binding, even if the primary binding site residues are unchanged.

Quantification of Viral Fitness and Replicative Capacity of this compound-Resistant Variants

The emergence of drug resistance often comes at a cost to the virus in terms of its replicative fitness. nih.gov Mutations that confer resistance can sometimes impair the normal function of the viral protein, leading to a less efficient replication cycle. nih.gov However, this is not always the case, and some resistance mutations have a minimal impact on viral fitness. asm.org

Studies on HIV-1 variants with resistance to second-generation maturation inhibitors have shown that many of these mutants retain near-wild-type replication kinetics or exhibit only modest replication defects in cell culture. nih.gov For instance, mutants with the CA-P157A and SP1-S5N mutations were found to be replication-competent. nih.gov This suggests that the barrier to developing resistance to second-generation maturation inhibitors may be lower than for drugs that induce more significant fitness costs.

The replicative capacity of resistant viruses can be quantified using various in vitro assays, such as monitoring viral replication kinetics in cell lines or primary human cells by measuring p24 antigen production or reverse transcriptase activity over time. plos.orgnih.gov Competitive growth assays, where the resistant mutant is co-cultured with the wild-type virus, can also provide a direct measure of relative fitness. asm.org

Table 2: Replicative Capacity of Selected Second-Generation Maturation Inhibitor Resistant Mutants

MutantReplication Capacity Compared to Wild-TypeReference
CA-P157ANear wild-type or modest defect nih.gov
CA-V230MLower than wild-type nih.gov
SP1-A1VNear wild-type nih.gov
SP1-S5NNear wild-type or modest defect nih.gov

Academic Research into Strategies to Counter this compound Resistance

Overcoming drug resistance is a continuous challenge in HIV-1 therapy. Research efforts to counter resistance to maturation inhibitors like this compound are focused on several key areas:

Development of Next-Generation Inhibitors: A primary strategy is the rational design of new maturation inhibitors that are active against known resistant strains. researchgate.net By understanding the molecular basis of resistance, medicinal chemists can modify the inhibitor's structure to overcome the effects of resistance mutations. plos.org

Combination Therapy: Combining maturation inhibitors with other classes of antiretroviral drugs is a cornerstone of HIV treatment. researchgate.net This approach can suppress viral replication more effectively and reduce the likelihood of resistance emerging. As maturation inhibitors have a unique mechanism of action, they are valuable components of combination regimens for treatment-experienced patients with resistance to other drugs. frontiersin.org

Targeting Host Factors: An alternative approach is to target host proteins that are essential for viral replication. nih.gov For example, the host protein cyclophilin A (CypA) interacts with the HIV-1 capsid. biorxiv.org Developing drugs that disrupt this interaction could provide a novel therapeutic strategy that is less susceptible to viral resistance mutations. nih.gov

Understanding the Structural Basis of Resistance: Continued research using techniques like X-ray crystallography and cryo-electron microscopy to solve the structures of resistant Gag-inhibitor complexes will provide crucial insights for the design of more robust inhibitors. plos.orgplos.org

In Vitro Combination Studies with Other Antiretroviral Agents to Prevent Resistance Emergence

The primary strategy to prevent the emergence of drug resistance in HIV treatment is the use of combination antiretroviral therapy (cART). nih.govscirp.org The rationale behind combining antiviral agents is to achieve profound suppression of viral replication, which significantly limits the opportunity for the virus to mutate and develop resistance. nih.gov Combining drugs that target different stages of the viral life cycle creates a higher genetic barrier for the virus to overcome. nih.govmdpi.com

This compound, a next-generation maturation inhibitor, has demonstrated potent in vitro activity against a wide array of HIV-1 laboratory strains and clinical isolates. bioworld.com Its efficacy extends to viruses that are resistant to earlier maturation inhibitors, highlighting its potential as a robust component of a combination regimen. bioworld.combioworld.com Preclinical studies have shown that this compound is effective against both CXCR4- and CCR5-tropic viruses and is pan-genotypic, meaning its effectiveness is not limited to a specific HIV subtype. bioworld.com

While specific data from in vitro combination studies pairing this compound with other specific antiretrovirals are part of ongoing clinical development, the principle is well-established. nih.govstanford.edu The goal of such studies is to select partner drugs that not only suppress the virus effectively but also prevent the selection of mutations that could confer cross-resistance. Given this compound's novel mechanism of action—inhibiting the final step of Gag protein processing—it is expected to be synergistic with other classes of antiretrovirals, such as reverse transcriptase inhibitors, protease inhibitors, and integrase inhibitors. scirp.orgimmunopaedia.org.za

Table 1: In Vitro Antiviral Activity of this compound (VH-937) Against Diverse HIV-1 Strains

HIV-1 Strain TypeFindingReference
Laboratory Strains (n=8)EC50 values ranged from 1-5 nM against both CXCR4- and CCR5-tropic viruses. bioworld.com
Clinical Isolates (n=42)All isolates were susceptible with EC50 values ≤5 nM. bioworld.com
HIV-1 SubtypesShowed pan-genotypic activity with no difference in susceptibility observed among 6 different subtypes. bioworld.com
MI-Resistant StrainsEffectively inhibited viruses with a broad range of Gag polymorphisms associated with resistance to prior maturation inhibitors. bioworld.com

Computational Design of Next-Generation Maturation Inhibitors to Overcome Identified Resistance Pathways

Computational design is a powerful tool in modern drug development that utilizes computer algorithms and simulations to design and optimize novel compounds. arup.com This approach allows researchers to explore vast chemical spaces and predict how a potential drug molecule will interact with its biological target, thereby accelerating the design of more potent and resilient therapies. arup.comarchitectmagazine.com

The development of second-generation maturation inhibitors like this compound was born out of the need to overcome the resistance challenges faced by the first-in-class compound, bevirimat (B1684568). nih.gov Bevirimat's effectiveness was limited by naturally occurring polymorphisms in the HIV Gag protein. nih.gov To overcome this, subsequent research focused on identifying the specific mutations that conferred resistance.

In vitro selection experiments with second-generation maturation inhibitors have identified a distinct set of resistance-conferring mutations located at highly conserved positions within the capsid (CA) and spacer peptide 1 (SP1) domains of the Gag polyprotein. nih.gov These findings are critical as they provide a molecular blueprint of the virus's escape pathways.

Computational design plays a pivotal role in creating third-generation inhibitors that can preemptively address these identified resistance mechanisms. arup.com Using molecular modeling and simulation, researchers can:

Analyze the three-dimensional structure of the mutated Gag protein.

Design new inhibitor molecules that can bind tightly to these mutated targets, thereby neutralizing the effect of the resistance mutation.

Predict the binding affinity and inhibitory potential of novel compounds before they are synthesized in the lab, saving time and resources.

This iterative process of identifying resistance pathways and using computational tools to design drugs that circumvent them is fundamental to staying ahead of viral evolution. architectmagazine.com The goal is to develop inhibitors that not only are effective against current strains but also possess a high barrier to resistance, ensuring their durability as a therapeutic option.

Table 2: Identified Resistance Mutations to Second-Generation Maturation Inhibitors

Gag Protein DomainIdentified MutationsSignificanceReference
Capsid (CA)Mutations at highly conserved positions within the CA domain.Confer partial to high-level resistance to second-generation MIs. These are key targets for computational design of next-generation compounds. nih.gov
Spacer Peptide 1 (SP1)A small set of mutations near the CA-SP1 junction.These mutations can enable the virus to escape the inhibitory action of second-generation MIs. nih.gov

Structure Activity Relationships Sar and Rational Design Principles of Zegruvirimat

Elucidation of Essential Pharmacophores and Structural Elements for HIV-1 Maturation Inhibitory Activity

Zegruvirimat (B12392833) belongs to the class of HIV-1 maturation inhibitors, which interfere with the viral life cycle at a late stage. nih.gov Specifically, these compounds block the final proteolytic cleavage of the capsid-spacer peptide 1 (CA-SP1) junction in the Gag polyprotein, a critical step for the formation of a mature, infectious virion. nih.govmdpi.comnih.gov The first-in-class maturation inhibitor, Bevirimat (B1684568) [3-O-(3',3'-dimethylsuccinyl) betulinic acid], established the core pharmacophore for this drug class. nih.govmdpi.com

The essential structural elements for this inhibitory activity, refined through extensive SAR studies, include:

The Triterpenoid Skeleton : The rigid, pentacyclic lupane (B1675458) skeleton of betulinic acid serves as the foundational scaffold for these inhibitors. nih.gov

The C-3 Position : Modifications at this position are critical. The introduction of a 3',3'-dimethylsuccinyl group in Bevirimat was a key discovery for antiviral activity. nih.gov

The C-28 Carboxylic Acid Side Chain : This position has been a major focus for optimization to improve potency and overcome resistance. nih.gov SAR studies have shown that extending the side chain from the C-28 carboxylic acid is crucial for anti-HIV activity. For instance, introducing a piperazine (B1678402) ring into an extended side chain has been shown to be highly favorable for potency. nih.gov The integration of moieties like substituted cinnamic acid via linkers at this position led to second-generation inhibitors with significantly improved activity profiles, including against Bevirimat-resistant viral strains. nih.gov

These findings indicate that the inhibitory potency is strongly associated with the ability of the molecule, particularly the 8-hydroxyquinoline (B1678124) moiety in some analogs, to complex with metal ions, which is a key feature of certain HIV-1 enzyme inhibitors. mdpi.com The combination of the rigid core with specifically designed, flexible side chains allows for precise interaction with the Gag polyprotein target. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Betulinic Acid Derivatives as HIV-1 Maturation Inhibitors. Data derived from SAR studies on Bevirimat analogs. nih.gov
Position of ModificationStructural ChangeImpact on Anti-HIV Activity
C-3Acylation (e.g., dimethylsuccinyl group)Essential for initial activity.
C-28Esterification with short alkanolsModest activity.
C-28Amidation with extended side chainsCrucial for potent activity.
C-28 Side ChainIntroduction of piperazine linkerSignificantly increases potency.
C-28 Side ChainAddition of a second piperazine ringHighly favorable for potency.
C-28 Side ChainTerminal substituted cinnamic acid moietyBoosts activity, especially against resistant strains.

Computational Modeling and Simulation for this compound-Target Interaction Studies

Computational methods are indispensable for understanding and predicting the interactions between a drug and its biological target at a molecular level. unibs.it For this compound, these techniques provide critical insights into its binding with HIV-1 Gag precursors, guiding the design of more effective inhibitors.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, like this compound, and its receptor, the HIV-1 Gag polyprotein. nih.govmdpi.com Docking predicts the preferred orientation of the drug in the binding site, while MD simulations model the dynamic behavior of the drug-protein complex over time, providing information on its stability and the nature of the interactions. unibs.itnih.gov

The target for this compound is the CA-SP1 region of Gag. nih.govmdpi.com Computational studies focus on a binding pocket at this junction. The process involves:

Model Building : Creating a three-dimensional model of the Gag polyprotein, often using homology modeling if a crystal structure is unavailable. researchgate.net

Molecular Docking : Placing the this compound molecule into the putative binding site on Gag. Docking algorithms score various poses based on factors like electrostatic interactions and shape complementarity to identify the most favorable binding mode. mdpi.com

Molecular Dynamics (MD) Simulations : The most promising docked complex is subjected to MD simulations. This involves simulating the movements of atoms over time, providing a high-resolution view of the interaction's stability, the role of water molecules, and the specific amino acid residues involved in binding. nih.gov

These simulations are computationally challenging due to the high flexibility of both the ligand's side chain and the protein target. unibs.itcomp-gag.org However, they are essential for understanding how this compound stabilizes the Gag precursor and prevents its necessary cleavage, thereby inhibiting viral maturation. nih.gov

De novo drug design involves creating novel molecular structures from scratch using computational algorithms, aiming to fit a specific target binding site. researchgate.net This approach allows for a thorough exploration of chemical space beyond existing compound libraries. researchgate.netarxiv.org The development of second-generation maturation inhibitors like this compound benefits significantly from such strategies.

The process is guided by structural insights from earlier inhibitors and their targets:

Fragment-Based Design : The binding site on the Gag protein is computationally analyzed, and small chemical fragments are docked into it. These fragments are then linked together or grown to create a novel, coherent molecule that fits the site optimally. researchgate.net

Generative Models : Modern approaches use deep learning and artificial intelligence, such as generative adversarial networks (GANs) or diffusion models, to generate new molecular structures with desired properties. nih.govbiorxiv.orgarxiv.org These models can be trained on known HIV inhibitors and optimized to produce molecules with high predicted binding affinity for the Gag target and favorable drug-like properties. arxiv.org

For this compound's development, structural information from Bevirimat's interactions and SAR data would serve as a starting point. For example, the knowledge that a piperazine-linked extension at the C-28 position enhances potency would be a key constraint used to guide the de novo design process, leading to the discovery of novel and more potent analogs. nih.gov

Synthetic Methodologies for this compound Analogs and Derivatives for SAR Exploration

The exploration of SAR requires the synthesis of a diverse library of chemical analogs. For this compound, this involves modifying the parent betulinic acid scaffold to probe the effects of different chemical groups on antiviral activity. nih.gov Synthetic strategies are often convergent, where different parts of the molecule are synthesized separately before being joined together. mdpi.com

The synthesis of this compound analogs generally focuses on two key areas of the molecule:

Modification of the C-28 Position : This is a primary site for introducing diversity. The carboxylic acid at C-28 of the betulinic acid core can be converted into an amide by coupling it with various amines. This is a versatile method to attach different side chains, including those containing piperazine, substituted aromatic rings, and other functional groups, to explore their impact on potency and resistance profiles. nih.gov

Techniques like the copper-catalyzed alkyne-azide cycloaddition (CuAAC), often called "click chemistry," can also be employed to efficiently link different molecular fragments, creating a wide range of 1,2,3-triazole-containing nucleoside analogues for antiviral testing. nih.gov While not directly applied to this compound in the provided sources, this methodology represents a powerful tool for creating diverse analogs in antiviral drug discovery.

Stable isotope labeling is a critical technique in drug development used to track a molecule's journey through the body and to serve as an internal standard for quantitative analysis. nuvisan.comnih.gov A stable isotope-labeled (SIL) version of this compound, containing atoms like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), would be synthesized for several research applications:

Drug Metabolism and Pharmacokinetics (DMPK) : SIL-Zegruvirimat is essential for use as an internal standard in mass spectrometry (MS)-based assays. symeres.com Because it is chemically identical to the unlabeled drug but has a different mass, it can be added to biological samples to accurately quantify the concentration of this compound, correcting for variations in sample preparation and instrument response. nih.gov

Mechanistic Studies : Isotope labeling can help elucidate reaction mechanisms and metabolic pathways. symeres.com

NMR Studies : ¹³C and ¹⁵N labeling allows for detailed structural characterization of the drug and its interaction with the Gag protein target via nuclear magnetic resonance (NMR) spectroscopy. symeres.com

The synthesis of SIL-Zegruvirimat would typically involve one of two main approaches:

Using Labeled Precursors : The total synthesis is carried out using starting materials that already contain the stable isotopes, such as ¹³C-labeled cyanide or other basic precursors. nuvisan.comsymeres.com

Isotope Exchange Reactions : For deuterium labeling, the unlabeled molecule can sometimes be subjected to exchange reactions that replace hydrogen atoms with deuterium. symeres.com

The label would be placed in a part of the molecule expected to be metabolically stable to ensure it is not lost during biological processing. nuvisan.com

Stereochemical Considerations and Their Impact on this compound's Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design because biological systems, such as protein binding sites, are themselves chiral. biyokimya.vetwikipedia.org The interaction between a drug and its target is highly specific, akin to a key fitting into a lock, meaning the 3D shape of the drug is critical for its activity. mhmedical.com

The betulinic acid scaffold of this compound is a complex natural product with multiple stereogenic centers (chiral centers). nih.gov This means it exists as one of many possible stereoisomers.

Table 2: Key Chiral Centers in the Betulinic Acid Scaffold of this compound.
Carbon AtomSignificance
C3Site of hydroxyl/succinyl modification.
C4Part of the pentacyclic ring structure.
C5Ring junction.
C8Ring junction.
C9Ring junction.
C10Ring junction.
C13Ring junction.
C14Ring junction.
C17Attachment point for the C-28 side chain.
C19Part of the E-ring.
C20Part of the E-ring.

The biological implications of this stereochemistry are profound:

Target Binding : Only one specific stereoisomer of this compound will have the correct 3D geometry to bind effectively to the HIV-1 Gag protein. Other stereoisomers may not fit the binding site at all or could bind in a non-productive way, rendering them inactive or even toxic. nih.govuou.ac.in

Pharmacokinetics : Stereochemistry can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as transport proteins and metabolic enzymes are also stereoselective. longdom.orgnih.gov

Therefore, the chemical synthesis of this compound must be stereocontrolled to produce only the desired, biologically active stereoisomer in an enantiomerically pure form. nih.gov This ensures optimal potency and avoids potential off-target effects from other inactive or harmful isomers, a lesson underscored by historical examples like the thalidomide (B1683933) disaster. wikipedia.orguou.ac.in

Pre Clinical Pharmacological Characterization of Zegruvirimat

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Research

In vitro ADME studies are crucial for predicting a drug candidate's pharmacokinetic properties in living organisms. These assays provide early insights into a compound's metabolic fate, potential for drug-drug interactions, and distribution characteristics.

Assessment of Metabolic Stability in Hepatic Microsomal and Hepatocyte Systems

The metabolic stability of a compound is evaluated using systems like liver microsomes and hepatocytes to predict its metabolic clearance in the body. While these assays are standard in preclinical drug development, specific data detailing the metabolic stability of Zegruvirimat (B12392833) in either hepatic microsomal or hepatocyte systems from preclinical species are not available in publicly accessible literature. These studies typically determine the rate at which the compound is metabolized by Phase I (e.g., Cytochrome P450) and Phase II enzymes, providing estimates of intrinsic clearance and metabolic half-life.

Quantification of Plasma Protein Binding in Pre-clinical Species

Plasma protein binding (PPB) influences the distribution and clearance of a drug, as generally only the unbound fraction is pharmacologically active. For this compound, the compound was found to be 93.3% bound to proteins in 100% human serum bioworld.com. Specific PPB percentages for preclinical species such as rats, dogs, or monkeys have not been detailed in the available research. Interspecies differences in plasma proteins can lead to variations in binding, making species-specific data important for accurately extrapolating pharmacokinetic data to humans.

Evaluation of In Vitro Transporter Interactions and Enzyme Inhibition/Induction Potential (e.g., P-glycoprotein, CYP450)

Investigating a drug's potential to interact with transporters like P-glycoprotein (P-gp) and to inhibit or induce Cytochrome P450 (CYP450) enzymes is critical for predicting drug-drug interactions. Publicly available data does not currently contain specific results from in vitro studies assessing this compound's role as a substrate, inhibitor, or inducer of P-gp or major CYP450 isoforms. Such evaluations are essential to foresee potential pharmacokinetic alterations when co-administered with other medications.

Pharmacokinetic Profiling of this compound in Pre-clinical Animal Models

Pharmacokinetic studies in animal models are used to characterize how a drug is absorbed, distributed, metabolized, and eliminated by a living system, providing essential data to predict human pharmacokinetics.

Determination of Exposure and Clearance in Rodent and Non-Rodent Species

Pharmacokinetic parameters for this compound (also known as VH3739937) have been determined in rats, dogs, and cynomolgus monkeys. The studies revealed differences in clearance, volume of distribution, half-life, and oral bioavailability across species. In pharmacokinetic studies, this compound demonstrated plasma clearance and oral bioavailability in all tested animal species bioworld.com. The oral bioavailability ranged from 44% in monkeys to 59% in dogs bioworld.com.

The table below summarizes key pharmacokinetic parameters determined in these preclinical models following intravenous administration.

SpeciesPlasma Clearance (Clp) (mL/min/kg)Volume of Distribution (Vss) (L/kg)Half-life (t1/2) (h)Oral Bioavailability (F) (%)
Rat141.52.058
Dog3.81.14.859
Cynomolgus Monkey1.90.54.144

Data adapted from a preclinical profile presentation. gsk.com

Tissue Distribution Studies in Animal Models

Tissue distribution studies are performed to understand how a drug distributes into various tissues and organs throughout the body, which can help identify potential sites of efficacy or toxicity. At present, specific data from tissue distribution studies of this compound in animal models are not described in the available scientific literature. These studies typically involve administering a radiolabeled version of the compound to animals and measuring its concentration in different tissues at various time points.

Advanced Research Methodologies Applied to Zegruvirimat Studies

Development and Validation of Robust In Vitro Assays for HIV-1 Maturation Inhibition

The foundation of Zegruvirimat's development lies in robust in vitro assays designed to measure its ability to inhibit HIV-1 maturation. These assays are critical for determining the compound's potency and spectrum of activity. The primary mechanism of action for This compound (B12392833) is the inhibition of the cleavage of the Gag polyprotein between the capsid (CA) and spacer peptide 1 (SP1). nih.gov This disruption prevents the formation of mature, infectious virions. nih.govmdpi.com

Researchers have utilized a variety of cell-based assays to quantify the antiviral activity of this compound. These typically involve infecting susceptible cell lines (e.g., HEK293 cells) or primary human cells with different strains of HIV-1 in the presence of varying concentrations of the inhibitor. nih.gov The efficacy is commonly reported as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

Preclinical studies demonstrated that this compound (also known as VH-937) possesses potent antiviral activity against a wide range of HIV-1 laboratory strains and clinical isolates. nih.govbioworld.com It was effective against both CXCR4- and CCR5-tropic viruses, with EC50 values typically in the low nanomolar range (≤ 5.0 nM). nih.govbioworld.com Importantly, its activity extends across various HIV-1 subtypes, establishing it as a pan-genotypic maturation inhibitor. bioworld.com

Multiple-cycle and single-cycle infectivity assays are key tools. In multiple-cycle assays, the virus goes through several rounds of replication, which allows for the assessment of the drug's impact over time and the potential emergence of resistance. nih.gov Single-cycle assays, on the other hand, provide a more direct measure of the inhibitor's effect on a single round of viral maturation and infection. nih.gov For instance, while this compound showed high potency in multiple-cycle assays against strains with polymorphisms like A364V, it was less potent in single-cycle assays, a finding that helps in understanding resistance mechanisms. nih.govbioworld.com

Table 1: In Vitro Antiviral Activity of this compound (VH-937) Against HIV-1 Strains

HIV-1 Strain TypeAssay TypeMeasured Potency (EC50)Reference
Laboratory Strains (Panel of 8)Cell-based1-5 nM bioworld.com
Clinical Isolates (Panel of 42)Cell-based≤ 5.0 nM nih.govbioworld.com
Viruses with A364V PolymorphismMultiple-cycle≤ 8.0 nM nih.gov
Viruses with A364V PolymorphismSingle-cycle32.0 nM nih.gov

Application of Advanced Spectroscopic and Chromatographic Techniques for this compound Quantification in Research Samples (e.g., LC-MS)

Accurate quantification of this compound in various biological matrices is essential for pharmacokinetic studies and for correlating drug concentration with antiviral effect in research samples. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose due to its high sensitivity, specificity, and accuracy. measurlabs.comnih.gov

The LC-MS method involves two main steps. First, liquid chromatography (LC) separates this compound from other components within a complex mixture, such as plasma or cell lysates. measurlabs.comthermofisher.com This separation is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which passes the sample through a column containing a stationary phase. thermofisher.com The chemical properties of this compound determine how it interacts with the stationary and mobile phases, allowing it to be isolated from matrix components. thermofisher.com

Following separation, the compound enters the mass spectrometer (MS). Here, molecules are ionized, and the instrument analyzes the ions based on their mass-to-charge ratio (m/z). nih.gov This process allows for precise identification and quantification of the target analyte, even at very low concentrations. magnascientiapub.comlongdom.org The development of a robust LC-MS assay requires careful optimization of parameters such as the choice of column, mobile phase composition, flow rate, and mass spectrometer settings to ensure reliable and reproducible results. longdom.orgmdpi.com This technique is indispensable for determining the concentration of active pharmaceutical ingredients and is widely used in drug development. thermofisher.com

Innovative Cellular and Molecular Biology Techniques for Visualizing and Quantifying Viral Maturation Events

Visualizing the direct impact of this compound on the viral lifecycle provides invaluable mechanistic insights. Advanced microscopy techniques are paramount for observing the structural changes that occur during HIV-1 maturation and how they are disrupted by inhibitors.

Electron Microscopy (EM): Transmission electron microscopy (TEM) offers unparalleled resolution, making it possible to visualize individual virions and their internal morphology. mdpi.comnih.gov In the context of this compound studies, TEM is used to compare the structure of virions produced in treated versus untreated cells. mdpi.com Normally, mature HIV-1 particles feature a characteristic dense, conical-shaped core. nih.gov In the presence of maturation inhibitors like this compound, which block Gag processing, TEM reveals the accumulation of immature, non-infectious particles. mdpi.com These particles typically display a "donut-shaped" or crescent-like Gag layer beneath the viral envelope and lack the condensed conical core, providing direct visual evidence of the drug's mechanism of action. nih.govmdpi.com

Fluorescence Microscopy: Live-cell imaging using advanced fluorescence microscopy techniques allows researchers to observe the dynamics of viral protein assembly in real-time. nih.govleica-microsystems.com Techniques such as Total Internal Reflection Fluorescence Microscopy (TIRFM) can visualize the assembly of individual Gag proteins into virus-like particles at the plasma membrane of living cells. frontiersin.org Förster Resonance Energy Transfer (FRET), a technique sensitive to molecular proximity, has been adapted to monitor the activity of the HIV-1 protease and the cleavage of Gag in single virions. mdpi.com By fluorescently tagging different viral components (e.g., Gag, RNA), researchers can track their movement, interaction, and the timing of assembly and release. nih.govrockefeller.edu These methods can quantify the effects of this compound on the kinetics of Gag assembly and the efficiency of budding, complementing the static images provided by EM. mdpi.com

Bioinformatic and Phylogenetic Approaches for Analyzing HIV-1 Gag Variability and Resistance Pathways

The high mutation rate of HIV-1 leads to significant genetic variability, particularly in the Gag polyprotein, which is the target of this compound. biorxiv.org Bioinformatic and phylogenetic analyses are essential for understanding how this variability affects drug susceptibility and for identifying the genetic pathways that lead to resistance.

Researchers sequence the gag gene from different HIV-1 isolates and from viruses that have been cultured in the presence of this compound to identify mutations associated with reduced susceptibility. nih.gov Phylogenetic analysis, which examines the evolutionary relationships between different sequences, can track the emergence and spread of resistance mutations across different HIV-1 subtypes and geographic regions. nih.govfrontiersin.org By constructing phylogenetic trees, scientists can determine if resistance arises from a common ancestral mutation or through independent evolutionary events. nih.govmdpi.com

Studies on this compound and other maturation inhibitors have identified key polymorphisms and mutations in the Gag sequence, particularly in the CA-SP1 cleavage site region, that confer resistance. nih.gov For example, the naturally occurring polymorphism A364V has been associated with reduced susceptibility to some maturation inhibitors. bioworld.com this compound was specifically designed to have robust activity against viruses with a broad range of Gag polymorphisms, including those conferring resistance to earlier-generation compounds. bioworld.com However, in vitro resistance selection studies have shown that other substitutions can emerge under drug pressure. nih.gov Analyzing the structural and functional consequences of these mutations using computational modeling provides further insight into the molecular basis of resistance. mdpi.com

Table 2: Key HIV-1 Gag Polymorphisms and Their Relevance to Maturation Inhibitor Resistance

Gag Mutation/PolymorphismLocationImpact on Maturation InhibitorsReference
A364VCA-SP1 JunctionAssociated with resistance to prior MIs. This compound retains significant activity but can be less potent in some assays. nih.govbioworld.com
V370ACA-SP1 JunctionPolymorphism shown to reduce susceptibility to the first-generation MI, Bevirimat (B1684568). mdpi.com
I201VCapsid (CA)Resistance mutation identified for the inhibitor PF-46396, indicating an alternative resistance pathway. mdpi.com

Table of Compounds

Compound Name Abbreviation/Alternate Name
This compound VH-937
Bevirimat BVM

Future Directions and Unexplored Research Avenues for Zegruvirimat and Hiv 1 Maturation Inhibitors

Investigation of Unexplored Host-Pathogen Interactions Modulated by Zegruvirimat (B12392833)

The interaction between a virus and its host is a complex and dynamic process, with the host evolving defense mechanisms and the virus developing countermeasures. nih.govnih.gov While the primary target of this compound is the viral Gag protein, its downstream effects on host cellular pathways remain a fertile ground for research. Future studies should aim to elucidate how the inhibition of viral maturation by this compound might modulate the host's innate and adaptive immune responses.

A critical area of inquiry is the role of host restriction factors, which are cellular proteins that have evolved to inhibit viral replication. nih.gov It is plausible that by altering the structure of the assembling virion, this compound could expose viral components to these restriction factors or interfere with the virus's ability to evade them. For instance, some host factors are known to be incorporated into budding virions and can influence infectivity. mdpi.com Investigating whether this compound treatment alters the packaging of such host factors could reveal new facets of its antiviral activity.

Academic Exploration of this compound's Potential in Novel Combination Antiretroviral Strategies in Pre-clinical Models

The cornerstone of modern HIV-1 treatment is combination antiretroviral therapy (cART), which utilizes multiple drugs with different mechanisms of action to suppress viral replication and prevent the emergence of resistance. tandfonline.comtandfonline.com Given its unique target, this compound is an attractive candidate for inclusion in novel cART regimens. nih.gov Pre-clinical studies in academic settings are essential to explore the synergistic, additive, or antagonistic interactions between this compound and other existing or experimental antiretroviral agents.

These studies should assess the efficacy of this compound-containing combinations against a wide range of HIV-1 subtypes and drug-resistant strains. mdpi.combioworld.com Of particular interest is the potential for this compound to be combined with long-acting formulations of other antiretrovirals, a strategy aimed at improving treatment adherence and quality of life for people living with HIV. tandfonline.com

Broadening the Scope: Evaluation of this compound Against Other Retroviral Pathogens Beyond HIV-1 (if applicable)

The Gag polyprotein is a conserved feature among retroviruses, playing a fundamental role in virion assembly and maturation. plos.org This conservation raises the intriguing possibility that maturation inhibitors like this compound could exhibit activity against other retroviruses. While HIV-1 is the primary target, academic research should explore the potential broad-spectrum antiviral activity of this compound.

Initial investigations could involve in vitro screening of this compound against a panel of different human and animal retroviruses. This could include other human retroviruses like HIV-2 and Human T-lymphotropic virus (HTLV), as well as retroviruses that affect animal health. frontiersin.org The susceptibility of other retroviruses, such as xenotropic murine leukemia virus-related virus (XMRV), to various antiretroviral inhibitors has been a subject of past investigation. d-nb.info

Such studies would not only potentially expand the therapeutic applications of this compound but also provide valuable insights into the conserved and divergent aspects of retroviral maturation across different viral species. Identifying the structural determinants of sensitivity or resistance to this compound in different retroviruses could further inform the design of next-generation maturation inhibitors with even broader activity.

Challenges and Opportunities in the Academic Research and Development of Next-Generation Maturation Inhibitors

The development of the first-generation maturation inhibitor, bevirimat (B1684568), was hampered by the presence of natural polymorphisms in the Gag protein of some HIV-1 subtypes, which conferred baseline resistance. portico.orgnih.gov This experience has highlighted a key challenge in the development of this drug class: overcoming viral diversity and the potential for resistance.

Academic research plays a crucial role in addressing this challenge. Through structural biology, molecular modeling, and virological assays, researchers can elucidate the molecular basis of inhibitor binding and the mechanisms of resistance. acs.org This knowledge is fundamental for the rational design of next-generation maturation inhibitors that are less susceptible to pre-existing polymorphisms and have a higher barrier to the development of resistance. mdpi.com

Furthermore, academic labs can contribute to the development of novel screening assays and platforms to identify new chemical scaffolds that inhibit viral maturation. nih.gov The exploration of innovative drug discovery strategies, such as targeting different sites within the Gag polyprotein or disrupting other aspects of the maturation process, represents a significant opportunity for academic research to contribute to the pipeline of future antiretroviral drugs. nih.gov

Integration of this compound Research into Global Efforts for Antiviral Discovery and Resistance Mitigation

The fight against HIV/AIDS is a global effort that requires collaboration between academic institutions, pharmaceutical companies, and public health organizations. europa.eu Research on this compound and other maturation inhibitors should be integrated into these broader initiatives aimed at antiviral discovery and the mitigation of drug resistance. mhmedical.com

Sharing data and research findings from pre-clinical and clinical studies of this compound can inform global surveillance efforts for HIV drug resistance. Understanding the patterns of mutations that confer resistance to maturation inhibitors is crucial for monitoring their emergence and spread in different populations. mdpi.com

Moreover, the development of broad-spectrum antivirals is a key goal for pandemic preparedness. technologynetworks.com While this compound is primarily focused on HIV-1, the knowledge and technologies developed in the process of its discovery and characterization can be applied to the search for inhibitors of other viral pathogens. cocrystalpharma.com Integrating the lessons learned from this compound research into global antiviral discovery platforms can help accelerate the development of new therapies for a range of infectious diseases.

Q & A

Q. What experimental design considerations are critical for assessing Zegruvirimat’s antiviral activity in preclinical studies?

Methodological Answer:

  • In vitro vs. in vivo models: Use cell-based assays (e.g., plaque reduction neutralization tests) to measure inhibitory concentration (IC₅₀) and animal models (e.g., murine or ferret models) for pharmacokinetic/pharmacodynamic (PK/PD) profiling. Ensure controls include untreated infected cells/animals and a reference antiviral agent .
  • Dose-response curves: Employ logarithmic dilution series to establish efficacy thresholds and toxicity limits. Replicate experiments ≥3 times to confirm reproducibility .
  • Data standardization: Adopt WHO or CDC guidelines for antiviral testing to enable cross-study comparisons .

Q. How should researchers validate this compound’s chemical identity and purity during synthesis?

Methodological Answer:

  • Analytical techniques: Combine nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) for structural confirmation. For purity, use elemental analysis and quantify impurities via HPLC-MS/MS .
  • Reference standards: Compare spectral data with published reference libraries (e.g., PubChem, Reaxys) and report deviations >2% .

Q. What statistical methods are appropriate for analyzing this compound’s efficacy data in early-phase trials?

Methodological Answer:

  • Parametric tests: Use ANOVA for comparing multiple dose groups, followed by post-hoc Tukey tests to identify significant differences. For non-normal distributions, apply Kruskal-Wallis tests .
  • Power analysis: Calculate sample sizes a priori using tools like G*Power to ensure statistical validity (α=0.05, β=0.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Systematic variable mapping: Compare experimental conditions (e.g., cell lines vs. animal species, dosing regimens, infection timelines). Use meta-analysis frameworks to identify confounding factors (e.g., host immune responses in vivo) .
  • Mechanistic studies: Perform transcriptomic/proteomic profiling to identify differential gene expression in treated vs. untreated models. Integrate multi-omics data using tools like STRING or KEGG pathway analysis .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

Methodological Answer:

  • Formulation adjustments: Test co-solvents (e.g., PEG 400) or lipid-based nanoparticles to enhance solubility. Use Caco-2 cell monolayers to predict intestinal absorption .
  • PK modeling: Apply non-compartmental analysis (NCA) or compartmental modeling (e.g., Phoenix WinNonlin) to estimate AUC, Cₘₐₓ, and half-life. Validate models with bootstrap resampling .

Q. How should researchers address conflicting reports on this compound’s resistance mechanisms?

Methodological Answer:

  • Directed evolution assays: Serial passage viruses under suboptimal this compound concentrations to identify resistance-conferring mutations. Validate via reverse genetics and structural modeling (e.g., cryo-EM of drug-target complexes) .
  • Cross-resistance testing: Evaluate susceptibility to other antivirals (e.g., neuraminidase inhibitors) to determine class-specific vs. compound-specific resistance .

Q. What methodologies ensure robust reproducibility in this compound’s cytotoxicity assays?

Methodological Answer:

  • Inter-laboratory validation: Share standardized protocols (e.g., MTT assay conditions, cell passage numbers) with collaborating labs. Use Cohen’s κ coefficient to quantify agreement in IC₅₀ values .
  • Quality controls: Include reference compounds with known cytotoxicity profiles (e.g., cycloheximide) in each assay batch .

Data Integrity & Reporting Guidelines

Q. How can researchers ensure data reliability when publishing this compound’s preclinical findings?

  • Independent replication: Partner with a third-party lab to repeat key experiments. Disclose raw data (e.g., flow cytometry files, NMR spectra) in supplementary materials .
  • Transparency in limitations: Explicitly state potential biases (e.g., in vivo model relevance to humans) and statistical power constraints in the discussion section .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound?

  • PICO/FINER criteria: Structure questions around Population (target virus), Intervention (this compound dosage), Comparison (placebo/standard care), and Outcome (viral load reduction). Evaluate feasibility, novelty, and ethical alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.